

# A Guide to Successful F99/K00 Applications: A Comparative Review of Funded Research

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The NIH Predoctoral to Postdoctoral Fellow Transition Award (F99/K00) is a highly competitive two-phase fellowship designed to support outstanding Ph.D. candidates in their transition to successful postdoctoral research careers.<sup>[1][2][3]</sup> This guide provides a comparative analysis of successful F99/K00 application examples, offering insights into the types of research funded, the experimental approaches utilized, and the data generated. This resource is intended for researchers, scientists, and drug development professionals seeking to understand the components of a successful F99/K00 application.

## Comparison of Successful F99/K00 Research Projects

The following table summarizes the key aspects of three successful F99/K00-funded research projects, highlighting the diversity of topics and methodologies supported by this award mechanism. The examples are drawn from publicly available research publications that acknowledge F99/K00 funding.

| Awardee                   | Research Focus  | Key Methodologies   | Key Quantitative Findings  | Relevant Publication                        |
|---------------------------|---|---|--|---|
| Kelly M. Martyniuk, Ph.D. | Investigating the role of dopamine D2 receptors in coordinating striatal acetylcholine levels during a reward-based learning task in mice.          | In vivo fiber photometry with genetically encoded sensors for acetylcholine (ACh) and dopamine (DA), pharmacological manipulations, optogenetics, and behavioral assays (lever press task). | - Cue-induced decreases in ACh levels are not initiated by dopamine D2 receptors (D2Rs) but are prolonged by them.[4] - Inactivation of D2Rs decreases the temporal correlation between DA and ACh signals.[4] - D2R antagonism increased the latency to press a lever in a behavioral task. | Martyniuk, K. M., et al. (2022). eLife.     |
| Jung M. Park, Ph.D.       | Elucidating the neural circuit connecting the hippocampal CA2 region to the lateral septum and its role in disinhibiting social aggression in mice. | Optogenetics, chemogenetics (DREADDs), in vivo fiber photometry, behavioral assays (resident-intruder test), and circuit mapping techniques.  | - Pyramidal neurons in the CA2 region of the hippocampus promote social aggression. - The CA2 to lateral septum circuit is selectively enhanced immediately before an attack.  | Leroy, F., Park, J., et al. (2018). Nature. |

|                            |  |  |  |  |
|----------------------------|--|--|--|--|
|                            |  |  | <p>- Arginine vasopressin enhances social aggression by acting on receptors on CA2 presynaptic terminals in the lateral septum.</p>  |  |
| Crystal Colón Ortiz, Ph.D. | Investigating the role of endothelial caspase-9 in mediating glial changes, inflammation, and vision decline in a mouse model of retinal vein occlusion. | Mouse model of retinal vein occlusion (RVO), inducible endothelial caspase-9 knockout mice, immunohistochemistry, cytokine array analysis, and contrast sensitivity testing. | <p>- Endothelial caspase-9 (EC Casp9) promotes an increase in reactive microglia and macrogliosis after RVO. - RVO-induced increases in several inflammatory cytokines were dependent on EC Casp9. - Deletion of EC Casp9 protected against a decline in contrast sensitivity one day after RVO.</p> | Colón Ortiz, C., et al. (2022). bioRxiv. |

## Detailed Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the highlighted F99/K00-funded research.

## In Vivo Fiber Photometry and Behavioral Analysis (Martyniuk et al., 2022)

- **Objective:** To simultaneously measure acetylcholine and dopamine dynamics in the striatum of mice performing a reward-based task.
- **Animal Model:** C57BL/6J mice.
- **Viral Vectors and Surgery:** Adeno-associated viruses (AAVs) encoding genetically encoded sensors for acetylcholine (GRABACH3.0) and dopamine (GRABDA2m) were stereotactically injected into the dorsomedial striatum. An optical fiber was implanted above the injection site.
- **Behavioral Apparatus:** Mice were trained in an operant chamber equipped with a lever, a cue light, and a reward delivery system.
- **Behavioral Task:** Mice were trained on a fixed-ratio 1 (FR1) schedule where a lever press following a visual cue resulted in a sucrose reward.
- **Data Acquisition:** Fluorescence signals from the GRAB sensors were collected through the optical fiber using a fiber photometry system. Behavioral events (lever presses, cue presentations, rewards) were recorded and synchronized with the photometry data.
- **Data Analysis:** The change in fluorescence ( $\Delta F/F$ ) was calculated to represent the relative change in neurotransmitter concentration. The signals were aligned to specific behavioral events to analyze task-evoked neurotransmitter dynamics.

## Optogenetic Manipulation and Social Aggression Assay (Leroy, Park et al., 2018)

- **Objective:** To investigate the causal role of the hippocampal CA2 to lateral septum circuit in social aggression.
- **Animal Model:** Amigo2-Cre mice to target CA2 pyramidal neurons.
- **Viral Vectors and Surgery:** AAVs encoding channelrhodopsin (ChR2) for optogenetic activation or halorhodopsin (eNpHR3.0) for optogenetic inhibition were injected into the dorsal CA2. An optical fiber was implanted over the lateral septum to deliver light.

- **Behavioral Assay (Resident-Intruder Test):** A male resident mouse was housed in its home cage, and an unfamiliar male intruder mouse was introduced. Aggressive behaviors of the resident mouse, such as attacks and tail rattles, were manually scored.
- **Optogenetic Stimulation/Inhibition:** Light was delivered through the optical fiber to activate or inhibit the CA2 terminals in the lateral septum during the resident-intruder test.
- **Data Analysis:** The frequency and duration of aggressive behaviors were compared between trials with and without optogenetic manipulation.

## **Retinal Vein Occlusion Model and Visual Function Assessment (Colón Ortiz et al., 2022)**

- **Objective:** To determine the role of endothelial caspase-9 in the pathological consequences of retinal vein occlusion.
- **Animal Model:** Tamoxifen-inducible endothelial-specific caspase-9 knockout mice (Cdh5-CreERT2;Casp9<sup>fl/fl</sup>) and wild-type littermates.
- **Retinal Vein Occlusion (RVO) Model:** RVO was induced by intravenous injection of Rose Bengal dye followed by laser photocoagulation of the retinal veins.
- **Immunohistochemistry:** Retinal sections were stained with antibodies against markers of glial reactivity (Iba1 for microglia, GFAP for astrocytes) and inflammation.
- **Cytokine Array:** Protein levels of various cytokines and chemokines in retinal lysates were measured using a membrane-based antibody array.
- **Contrast Sensitivity Testing:** Visual function was assessed using an optomotor response system (OptoDrum). The spatial frequency threshold at which the mouse could no longer track a rotating sine-wave grating was determined.
- **Data Analysis:** The number of reactive glia, cytokine levels, and contrast sensitivity thresholds were compared between knockout and wild-type mice with and without RVO.

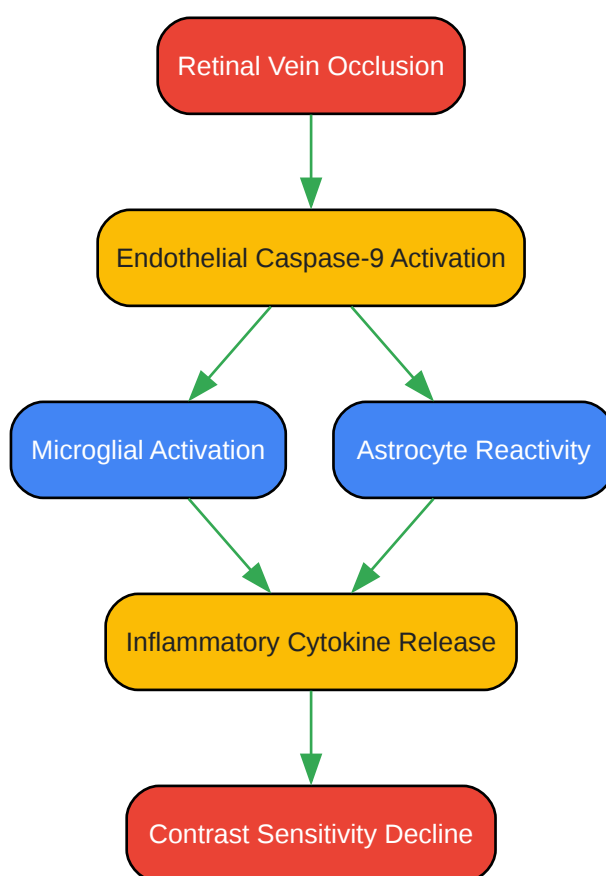
# Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a proposed signaling pathway from the reviewed publications.



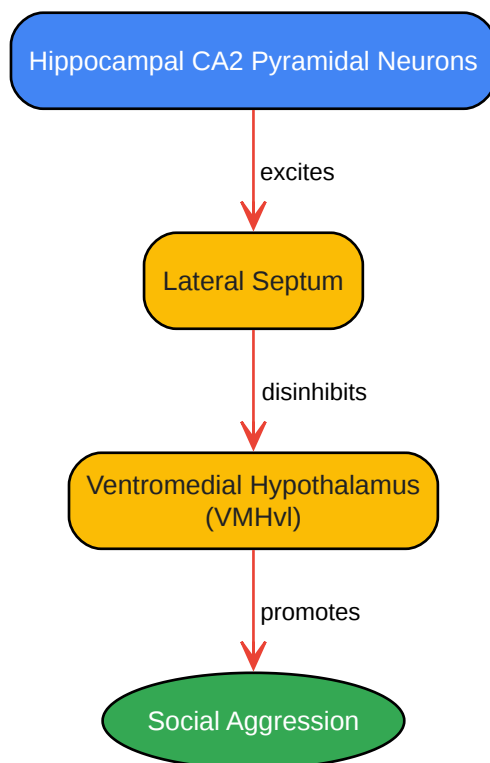
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Experimental workflow for in vivo fiber photometry.



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Proposed signaling pathway in retinal vein occlusion.



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Neural circuit for social aggression.

## Alternative Funding Mechanisms

While the F99/K00 is an excellent mechanism for the predoctoral to postdoctoral transition, several other fellowships and career development awards are available to researchers at various career stages. The table below provides a brief comparison of the F99/K00 with two other popular NIH awards.

| Award   | Target Applicant                 | Key Features   | Citizenship Requirement  |
|---------|----------------------------------|--|--|
| F31     | Predocctoral Students            | Provides support for dissertation research.  | U.S. citizen or permanent resident.  |
| F99/K00 | Late-stage Predocctoral Students | Two-phase award supporting dissertation completion (F99) and mentored postdoctoral training (K00).   | Varies by NIH institute; some opportunities are open to non-U.S. citizens. |
| K99/R00 | Postdoctoral Researchers         | "Pathway to Independence" award with a mentored phase (K99) and an independent research phase (R00). | Open to U.S. citizens, permanent residents, and non-U.S. citizens.         |

This comparative guide provides a snapshot of the high-caliber research supported by the F99/K00 award. Successful applications are characterized by a well-defined research question, a rigorous experimental plan employing cutting-edge techniques, and the potential to make a significant contribution to their respective fields. By understanding the components of these successful examples, prospective applicants can better position themselves for a successful transition to an independent research career.

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